molecular formula C17H18O4S B1368594 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene CAS No. 898778-40-0

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene

Cat. No.: B1368594
CAS No.: 898778-40-0
M. Wt: 318.4 g/mol
InChI Key: DRFICMRINCDJCM-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is a thiophene-based compound featuring a 1,3-dioxolane ring fused to the thiophene core and a 4-isopropoxy-substituted benzoyl group at the 2-position. Its molecular formula is C₁₇H₁₈O₄S, with an average molecular mass of 326.39 g/mol (calculated based on analogs in ) . The dioxolane moiety enhances solubility in polar solvents, while the benzoyl group contributes to aromatic interactions, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic electronics. It is structurally related to derivatives studied for anti-inflammatory and biofuel additive properties () .

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-11(2)21-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFICMRINCDJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641947
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]{4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-40-0
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(1-methylethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]{4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-(1,3-Dioxolan-2-yl)thiophene Intermediate

  • The 1,3-dioxolane ring is typically introduced via acetal formation from an aldehyde or ketone precursor on the thiophene ring.
  • Commonly, thiophene-2-carbaldehyde or a suitable thiophene derivative is reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring through a cyclic acetalization reaction.
  • This step protects the aldehyde functionality and stabilizes the intermediate for further functionalization.

Acylation with 4-Isopropoxybenzoyl Derivative

  • The acylation is usually performed via Friedel-Crafts acylation or by reaction with an acid chloride derivative of 4-isopropoxybenzoic acid.
  • The 4-isopropoxybenzoyl chloride is prepared by chlorination of 4-isopropoxybenzoic acid using reagents like thionyl chloride (SOCl2).
  • The acylation targets the 2-position of the thiophene ring bearing the dioxolane substituent at the 5-position.
  • Lewis acid catalysts such as aluminum chloride (AlCl3) or other mild conditions may be employed to facilitate the acylation without decomposing the dioxolane ring.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Acetal formation Thiophene-2-carbaldehyde + ethylene glycol + catalytic acid (e.g., p-TsOH) Reflux in toluene or benzene with removal of water to drive equilibrium
Preparation of acid chloride 4-Isopropoxybenzoic acid + SOCl2 Anhydrous conditions; distillation to purify acid chloride
Friedel-Crafts acylation 5-(1,3-Dioxolan-2-yl)thiophene + 4-isopropoxybenzoyl chloride + AlCl3 Low temperature (0–5 °C) to avoid side reactions; inert atmosphere recommended
Workup Quenching with water, extraction with organic solvents (e.g., dichloromethane) Neutralization of acids, drying over anhydrous MgSO4
Purification Column chromatography or recrystallization Use of silica gel and appropriate eluents (e.g., hexane/ethyl acetate)

Research Findings and Optimization

  • The acetal protection of the aldehyde on the thiophene ring is crucial to prevent side reactions during acylation.
  • The choice of solvent and temperature during Friedel-Crafts acylation significantly affects yield and purity; lower temperatures minimize decomposition of the dioxolane ring.
  • Use of mild Lewis acids or alternative catalysts (e.g., FeCl3) has been explored to improve selectivity.
  • Post-reaction purification is essential due to potential formation of polyacylated byproducts or hydrolyzed species.

Comparative Data Table of Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent
5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene 898778-40-0 C17H18O4S 318.39 478 ± 45 (predicted) 1.224 ± 0.06 Isopropoxybenzoyl
5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene 898778-61-5 C16H16O4S 304.36 474.7 ± 45 (predicted) 1.252 ± 0.06 Ethoxybenzoyl
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene 898773-05-2 C14H12O3S 260.31 N/A N/A Benzoyl

Note: Data are predicted or experimentally derived from chemical databases and literature.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the isopropoxylbenzoyl moiety can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of 5-(1,3-dioxolan-2-yl)-2-(substituted-benzoyl)thiophenes. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene 3-Methyl C₁₅H₁₄O₃S 274.33 Intermediate in organic synthesis
5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene 4-Ethoxy C₁₆H₁₆O₄S 312.36 Industrial intermediate (agrochemicals, APIs)
5-(1,3-Dioxolan-2-yl)-2-(4-trifluoromethylbenzoyl)thiophene 4-Trifluoromethyl C₁₅H₁₁F₃O₃S 328.31 Enhanced electronic properties
5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene 2-Fluoro C₁₄H₁₁FO₃S 278.30 Potential bioactive moiety
Target Compound 4-Isopropoxy C₁₇H₁₈O₄S 326.39 Balanced lipophilicity/reactivity

Key Findings from Research

Electronic Effects of Substituents :

  • Electron-donating groups (e.g., 4-ethoxy , 4-isopropoxy ) increase electron density on the benzoyl ring, enhancing π-π stacking in solid-state structures () .
  • Electron-withdrawing groups (e.g., 4-trifluoromethyl ) reduce solubility in polar solvents but improve thermal stability, as seen in analogs used in electronic materials () .

Biological Activity: Thiophene derivatives with hydroxyl or methoxy substituents (e.g., compounds from Echinops grijisii) exhibit anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells () . The 4-isopropoxy group in the target compound may confer similar bioactivity, though specific studies are lacking in the provided evidence.

Synthetic Challenges :

  • Acetalization (to form the dioxolane ring) competes with etherification when hydroxyl-containing precursors (e.g., HMF) are used, leading to side products () .
  • Substituent position (para vs. meta) influences crystallization behavior; para-substituted analogs (e.g., 4-ethoxy, 4-isopropoxy) exhibit higher symmetry and easier purification () .

Industrial Relevance: The 4-ethoxy analog is commercially available in bulk (99% purity) for agrochemical and pharmaceutical intermediates () .

Critical Analysis of Divergences in Evidence

  • Anti-inflammatory Claims : While thiophene derivatives from natural sources () show anti-inflammatory activity, synthetic analogs like the target compound lack direct evidence for this application .

Biological Activity

5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula: C16H16O5S
  • Molecular Weight: 320.36 g/mol
  • CAS Number: 898778-40-0

The compound features a thiophene ring substituted with a dioxolane and an isopropoxylbenzoyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action:

  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
  • Cell Cycle Arrest: It has been shown to cause G1 phase arrest, preventing cancer cells from proliferating.

Case Study:
In vitro studies on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by thiophene derivatives. Preliminary tests suggest that this compound possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Potential Mechanism:
The compound's ability to disrupt bacterial cell membranes may account for its antimicrobial properties, although further studies are needed to elucidate the exact mechanisms involved.

Comparative Biological Activity Table

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
This compoundSignificantModerateEffective against breast cancer
5-(1,3-Dioxolan-2-yl)-2-(4-propoxybenzoyl)thiopheneModerateWeakLower efficacy compared to isopropoxyl derivative
5-(1,3-Dioxolan-2-yl)-2-(4-pentylbenzoyl)thiopheneHighModerateBroader spectrum of activity

Research Findings

Extensive research into the biological activities of thiophene derivatives has revealed several promising avenues:

  • Synergistic Effects: Combining this compound with other chemotherapeutic agents has shown enhanced efficacy in preclinical models.
  • Structure-Activity Relationship (SAR): Variations in substituents on the thiophene ring can significantly affect biological activity. For instance, the presence of electron-donating groups has been correlated with increased anticancer potency.
  • Toxicity Studies: Initial toxicity assessments indicate that while the compound exhibits therapeutic potential, further toxicological evaluations are necessary to ensure safety for clinical use.

Q & A

Q. What are the common synthetic routes for 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation and cyclization. For example:

  • Step 1: Formation of the thiophene backbone via cyclocondensation of substituted aldehydes (e.g., 4-isopropoxybenzaldehyde) with sulfur-containing precursors.
  • Step 2: Introduction of the 1,3-dioxolane group via acetal protection of carbonyl groups under acidic conditions (e.g., using ethylene glycol and p-toluenesulfonic acid) .
  • Step 3: Purification via recrystallization from DMF-acetic acid or DMF-ethanol mixtures to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy (¹H/¹³C): To confirm the dioxolane ring (δ 4.0–5.5 ppm for acetal protons) and thiophene aromatic protons (δ 6.5–8.0 ppm) .
  • FT-IR: To identify the carbonyl stretch (~1650–1700 cm⁻¹) from the benzoyl group and C-O-C vibrations (~1100 cm⁻¹) from the isopropoxyl and dioxolane moieties .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns consistent with sulfur and oxygen atoms .

Q. What are the typical reaction conditions for modifying functional groups in this compound?

Methodological Answer: Functional group transformations require careful optimization:

  • Oxidation: Use mild oxidizing agents (e.g., MnO₂ or TBHP) to avoid degrading the dioxolane ring .
  • Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) selectively reduces double bonds while preserving the thiophene core .
  • Nucleophilic Substitution: Replace the isopropoxyl group with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading .
  • In Situ Monitoring: Employ techniques like HPLC or inline FT-IR to track intermediate formation and adjust reaction parameters dynamically .
  • Scale-Up Strategies: Transition from batch to continuous flow reactors for improved heat/mass transfer, reducing side reactions .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate Studies: Use standardized assays (e.g., MIC for antimicrobial activity or IC₅₀ for enzyme inhibition) with positive/negative controls .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing isopropoxyl with methoxyl) to isolate bioactive moieties .
  • Meta-Analysis: Pool data from multiple studies using statistical tools (ANOVA or regression) to identify outliers or confounding variables .

Q. What methodologies are used to study the compound’s environmental fate and ecotoxicity?

Methodological Answer:

  • Environmental Persistence Tests: Measure hydrolysis rates (pH 4–9 buffers) and photodegradation under UV light to assess stability .
  • Partitioning Studies: Use shake-flask methods to determine log P (octanol-water) and soil adsorption coefficients (Kd) .
  • Ecotoxicity Assays: Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna or zebrafish embryos) via OECD guidelines .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking: Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger .
  • QSAR Models: Train machine learning algorithms on datasets of similar thiophene derivatives to predict bioactivity .

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